molecular formula C11H13BrO3 B2778767 Ethyl 2-(3-bromophenoxy)propanoate CAS No. 401791-40-0

Ethyl 2-(3-bromophenoxy)propanoate

Cat. No. B2778767
CAS RN: 401791-40-0
M. Wt: 273.126
InChI Key: YHUQGBQWTMLYAB-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromophenoxy)propanoate is a chemical compound with the molecular formula C11H13BrO3 . It has a molecular weight of 273.12 . The IUPAC name for this compound is ethyl 2-(3-bromophenyl)propanoate .


Molecular Structure Analysis

The InChI code for Ethyl 2-(3-bromophenoxy)propanoate is 1S/C11H13BrO2/c1-3-14-11(13)8(2)9-5-4-6-10(12)7-9/h4-8H,3H2,1-2H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 2-(3-bromophenoxy)propanoate is typically stored in a refrigerated environment .

Scientific Research Applications

Organic Synthesis Intermediate

Ethyl 2-(3-bromophenoxy)propanoate: is commonly used as an intermediate in organic synthesis. It can be utilized to prepare various pharmacologically active molecules through subsequent reactions such as nucleophilic substitution or coupling reactions .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for the synthesis of a wide range of therapeutic agents. Its bromophenoxy moiety is particularly useful in creating new chemical entities that may exhibit biological activity .

Material Science

Researchers in material science may employ Ethyl 2-(3-bromophenoxy)propanoate to synthesize novel polymers or co-polymers. The presence of the bromine atom allows for further functionalization, which can lead to materials with unique properties .

Agricultural Chemistry

In the field of agricultural chemistry, this compound can be modified to produce herbicides, pesticides, or fungicides. Its structural flexibility enables the creation of compounds that can interact with specific biological targets in pests .

Catalyst Development

Ethyl 2-(3-bromophenoxy)propanoate: can be used in the development of catalysts. The bromine atom can be replaced with other catalytically active sites, which can then be used to accelerate various chemical reactions .

Analytical Standards

Due to its well-defined structure, Ethyl 2-(3-bromophenoxy)propanoate can be used as a reference compound or analytical standard in chromatography and mass spectrometry applications .

Fluorescent Probes

The compound’s structure is amenable to modifications that can lead to the development of fluorescent probes. These probes can be used in bioimaging to track biological processes in real-time .

Cross-Coupling Reactions

Lastly, Ethyl 2-(3-bromophenoxy)propanoate is valuable in cross-coupling reactions, which are pivotal in creating complex organic molecules. The bromine atom acts as a good leaving group, facilitating the formation of carbon-carbon bonds .

properties

IUPAC Name

ethyl 2-(3-bromophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-3-14-11(13)8(2)15-10-6-4-5-9(12)7-10/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUQGBQWTMLYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-bromophenoxy)propanoate

Synthesis routes and methods

Procedure details

Cesium carbonate (57.8 g, 177.4 mmol) was added to a solution of 3-bromophenol (10.23 g, 59.1 mmol) in anhydrous DMF (500 mL) at room temperature under an atmosphere of nitrogen. After five minutes, ethyl 2-bromopropionate (7.7 mL, 59.1 mmol, d=1.394) was added rapidly dropwise and the resultant mixture was allowed to stir at 90° C. for 18 h. The reaction mixture was diluted with diethyl ether and extracted twice with 1N HCl and three times with water. The organic layer was dried over Na2SO4 and concentrated in vacuo. The residue was purified by flash chromatography (25% ether in hexanes) to provide the titled compound (14.8 g, 97%) as a light yellow oil. 1H NMR (400 MHz, CDCl3): δ 7.13-7.07 (m, 3H), 7.02-7.13 (m, 1H), 6.79 (dt, 1H, J=7.63 Hz, 2.35 Hz), 4.70 (q, 1H, J=6.75 Hz), 4.23 (q, 2H, J=3.52 Hz), 1.60 (d, 3H, J=7.04 Hz), 1.24 (t, 3H, J=7.04 Hz). R=0.36 in 25% ether in hexanes.
Quantity
57.8 g
Type
reactant
Reaction Step One
Quantity
10.23 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
7.7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
97%

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